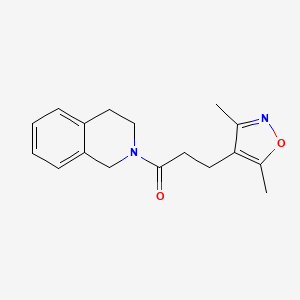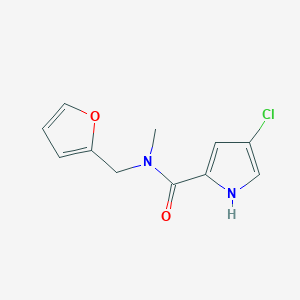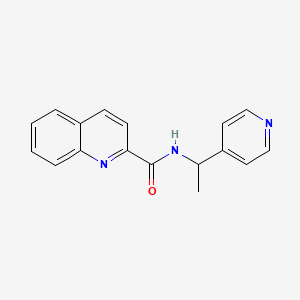
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, also known as DOP, is a chemical compound that has been widely studied for its potential applications in biomedical research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. Another proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may activate cell death pathways in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can reduce inflammation, protect cells from oxidative stress, and induce cell death in cancer cells. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research areas.
One limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may vary depending on the specific cell type or tissue being studied.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one. One area of interest is further investigation of its potential as a neuroprotective agent. Studies could focus on the specific mechanisms by which 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one protects cells from oxidative stress and inflammation, as well as its potential therapeutic applications in neurodegenerative diseases.
Another potential area of research is the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one as an anti-cancer therapy. Studies could focus on optimizing the synthesis method of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one and investigating its efficacy in animal models of cancer.
Finally, further research could be conducted to better understand the biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, as well as its potential limitations and side effects. This could lead to the development of more targeted and effective therapies based on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.
Métodos De Síntesis
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can be achieved through a multistep process. One common method involves the reaction of 2-amino-1,2,3,4-tetrahydroisoquinoline with 3,5-dimethyl-4-(2-bromoacetyl)oxazole in the presence of a base. This reaction produces the intermediate 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-bromoacetyl)-3,5-dimethyl-1,2-oxazole, which can then be further reacted with a reducing agent to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can protect cells from oxidative stress and reduce inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research has focused on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one's potential as an anti-cancer agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can induce cell death in a variety of cancer cell lines, making it a promising candidate for further investigation as a cancer therapy.
Propiedades
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-16(13(2)21-18-12)7-8-17(20)19-10-9-14-5-3-4-6-15(14)11-19/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINSGSBRPNVECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)

![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)


![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)